Enhanced Lipophilicity and Electronic Profile for Medicinal Chemistry Design
The target compound incorporates a 4-chloro substituent on the naphthalene ring, which differentiates it from the non-chlorinated analog 2-[(1-naphthyloxy)methyl]phenylboronic acid (CAS 1072951-77-9). This chlorine atom increases molecular weight (312.56 vs. 278.11 g/mol) and is predicted to elevate lipophilicity (cLogP) due to the addition of a hydrophobic halogen . While direct cLogP values are not publicly available for this specific compound, the introduction of a chlorine atom in aromatic systems is a well-established strategy to enhance membrane permeability and metabolic stability, with the magnitude of change being compound-dependent but generally in the range of +0.5 to +1.0 log units [1]. This property can be crucial for optimizing pharmacokinetic profiles in early drug discovery campaigns [2].
| Evidence Dimension | Lipophilicity (cLogP) Prediction |
|---|---|
| Target Compound Data | Not publicly reported; predicted to be higher due to chlorine substituent |
| Comparator Or Baseline | 2-[(1-Naphthyloxy)methyl]phenylboronic acid (CAS 1072951-77-9, non-chlorinated analog) |
| Quantified Difference | Not quantified in public domain; estimated increase based on class effect |
| Conditions | In silico prediction (Lipinski's Rule of Five framework) |
Why This Matters
Higher lipophilicity can translate to better cell permeability, a critical parameter for intracellular target engagement in drug discovery programs.
- [1] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
